N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Description
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a thienopyrazole derivative characterized by a 2,4-dimethylphenyl group attached to the pyrazole ring and a 2-methoxybenzamide substituent. This compound shares a structural framework with several analogs reported in recent studies, which exhibit biological activities such as cryptochrome (CRY) receptor modulation .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-8-9-18(14(2)10-13)24-20(16-11-27-12-17(16)23-24)22-21(25)15-6-4-5-7-19(15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEYBVHFDKELPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413447 | |
| Record name | F0778-0106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-03-9 | |
| Record name | F0778-0106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s core structure—a thieno[3,4-c]pyrazole scaffold—is common among analogs studied for CRY1/2 agonism and other therapeutic targets. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives
*Calculated using PubChem tools or exact values from referenced sources.
†Estimated based on structural analogs.
‡From ChemSpider data (ID: 396721-89-4) .
Key Findings:
Impact of Amide Substituents on CRY Selectivity Compound 11 (3,4-dimethylbenzamide) demonstrated selective agonism for CRY1 over CRY2 in human U2OS cells with a Bmal1 promoter-luciferase reporter . This suggests that electron-donating methyl groups at the 3,4-positions enhance CRY1 binding. Compound 12, with a bulkier cyclopentane-1-carboxamide group and a 4-chlorophenyl substituent, showed moderate CRY2 selectivity, indicating steric and electronic factors influence receptor subtype specificity .
Structural Modifications and Pharmacokinetics The naphthalene-2-carboxamide analog () introduces a hydrophobic aromatic system, which could improve membrane permeability but may reduce solubility . No activity data are available for this compound. Sulfur oxidation in Compound 12 (5,5-dioxido thieno group) likely enhances metabolic stability but may affect target engagement due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
